molecular formula C25H23NO3S B11678647 4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide

4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide

Cat. No.: B11678647
M. Wt: 417.5 g/mol
InChI Key: SIRMIMUOBOIFAJ-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

The synthesis of 4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Chemical Reactions Analysis

4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The furan ring in the compound also contributes to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a furan ring and a benzenesulfonamide moiety, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C25H23NO3S

Molecular Weight

417.5 g/mol

IUPAC Name

4-methyl-N-[2-[(5-methylfuran-2-yl)-phenylmethyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C25H23NO3S/c1-18-12-15-21(16-13-18)30(27,28)26-23-11-7-6-10-22(23)25(20-8-4-3-5-9-20)24-17-14-19(2)29-24/h3-17,25-26H,1-2H3

InChI Key

SIRMIMUOBOIFAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C3=CC=CC=C3)C4=CC=C(O4)C

Origin of Product

United States

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